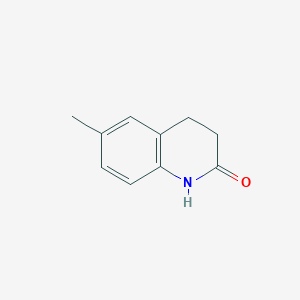

6-methyl-3,4-dihydroquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-methyl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-4-9-8(6-7)3-5-10(12)11-9/h2,4,6H,3,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNXPCXIGGIJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570783 | |

| Record name | 6-Methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20150-83-8 | |

| Record name | 6-Methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Methyl 3,4 Dihydroquinolin 2 1h One and Its Analogues

Established Synthetic Routes to the 3,4-Dihydroquinolin-2(1H)-one Core

The construction of the dihydroquinolinone skeleton can be achieved through various cyclization strategies, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

Intramolecular Friedel-Crafts Cyclization Approaches for Quinolone Ring Formation

Intramolecular Friedel-Crafts reactions are a classic and widely used method for forming the dihydroquinolinone ring. This approach typically involves the cyclization of an N-aryl-3-halopropionamide or a related precursor. The reaction is promoted by a Lewis acid or a Brønsted acid, which facilitates the electrophilic attack of the side chain onto the electron-rich aromatic ring.

The synthesis of the dihydroquinolinone core via intramolecular Friedel-Crafts alkylation often uses α,β-unsaturated N-arylamides as the key substrate. mdpi.compreprints.org Various acids have been employed to catalyze this transformation, including Brønsted acids like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), trifluoroacetic acid (CF₃COOH), and polyphosphoric acid (PPA), as well as the Lewis acid aluminum chloride (AlCl₃). mdpi.compreprints.org Among these, trifluoroacetic acid has been identified as a highly suitable acid for this reaction. mdpi.compreprints.org The reaction is effective for forming six-membered rings, which are generally favored over five- or seven-membered rings in Friedel-Crafts cyclizations. masterorganicchemistry.com

A common precursor, N-(phenyl)-3-chloropropionamide, can be cyclized by heating with aluminum chloride to form 3,4-dihydroquinolin-2(1H)-one. patsnap.com This method highlights the direct formation of the bicyclic system through the creation of a new carbon-carbon bond on the aromatic ring. masterorganicchemistry.com

Table 1: Catalysts for Intramolecular Friedel-Crafts Cyclization

| Catalyst/Promoter | Substrate Type | Notes |

|---|---|---|

| Aluminum chloride (AlCl₃) | N-Aryl-3-halopropionamides | A classic and effective Lewis acid for this transformation. mdpi.compatsnap.com |

| Polyphosphoric acid (PPA) | Phenalkyl carboxylic acids | A common reagent for intramolecular cyclizations. mdpi.commasterorganicchemistry.com |

| Sulfuric acid (H₂SO₄) | α,β-Unsaturated N-arylamides | Strong Brønsted acid promoter. mdpi.compreprints.org |

Catalytic Annulation of N-Arylamides and Related Cyclization Strategies

Catalytic annulation reactions have become a cornerstone for synthesizing complex heterocyclic frameworks, including dihydroquinolinones. mdpi.commdpi.com These methods often utilize α,β-unsaturated N-arylamides as precursors and proceed under relatively mild conditions. mdpi.com Strategies include electrophilic cyclization, radical-initiated cyclization, and photochemical cyclization. mdpi.comresearchgate.netpreprints.org

Electrophilic Cyclization: In one approach, cis-4-aryl-3-arylthio-substituted dihydroquinolinones were synthesized via an electrophilic sulfenylation and cyclization of N-arylcinnamamides with N-arylthiosuccinimides in the presence of BF₃·OEt₂. mdpi.com This reaction proceeds with high stereoselectivity to yield cis-isomers. mdpi.com

Radical-Initiated Cyclization: Radical cascade reactions provide another powerful route. A copper-catalyzed tandem radical addition/cyclization of N-arylcinnamamides with benzyl (B1604629) hydrocarbons has been developed, using Cu₂O as the catalyst and tert-butylperoxy benzoate (TBPB) as the oxidant to yield trans-dihydroquinolinones. mdpi.com Similarly, a silver-induced tandem radical addition/cyclization of N-arylcinnamamides in acetonitrile can produce cyano-containing dihydroquinolinones. mdpi.com Another method involves a silver-catalyzed cascade cyclization of cinnamamides with diphenylphosphine oxide, which proceeds through the activation of P-H and C(sp²)-H bonds. nih.gov

Table 2: Examples of Catalytic Annulation Reactions for Dihydroquinolinone Synthesis

| Catalyst System | Substrate | Reaction Type | Key Features |

|---|---|---|---|

| BF₃·OEt₂ | N-Arylcinnamamides and N-arylthiosuccinimides | Electrophilic Sulfenylation/Cyclization | Produces cis-4-aryl-3-arylthio derivatives with high stereoselectivity. mdpi.com |

| Cu₂O / TBPB | N-Arylcinnamamides and benzyl hydrocarbons | Radical Addition/Cyclization | Forms trans-dihydroquinolinones in moderate to good yields. mdpi.com |

| Silver Nitrate (AgNO₃) | N-Arylcinnamamides in CH₃CN | Radical Addition/Cyclization | Synthesizes cyano-containing dihydroquinolinones. mdpi.com |

Multicomponent and Condensation Reactions for Dihydroquinolinone Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials. researchgate.net These reactions are advantageous due to their atom economy, reduction in synthetic steps, and the ability to create large libraries of structurally diverse compounds. researchgate.net While more commonly associated with dihydropyridines and dihydropyrimidones, MCR principles have been applied to the synthesis of related quinoline (B57606) structures. researchgate.netnih.gov

For instance, the Mannich reaction, a type of condensation reaction, has been used to synthesize tetrahydroquinoline derivatives in a one-pot, three-component process involving an amine, formaldehyde, and tetrahydroquinoline. nih.gov Although this example yields a different quinoline derivative, the strategy of combining an amine, an aldehyde, and a third component containing an acidic proton is central to many MCRs used for building heterocyclic rings. nih.gov Aza-Diels-Alder reactions also provide a pathway to construct these ring systems. researchgate.net

Other Cyclization and Rearrangement Pathways

Beyond Friedel-Crafts and catalytic annulation, several other cyclization and rearrangement strategies have been employed to synthesize the 3,4-dihydroquinolin-2(1H)-one core.

Radical Cyclizations: 6-exo-trig radical cyclizations of α-halo-ortho-alkenyl anilides, initiated by reagents like tributyltin hydride (Bu₃SnH), provide dihydroquinolinones in high yields. nih.gov When enantiopure axially chiral precursors are used, this method can transfer the axial chirality to the new stereocenter with exceptionally high fidelity. nih.gov

Photochemical Cyclizations: Photoredox cyclization of N-arylacrylamides represents a metal- and additive-free approach. organic-chemistry.org Using an organic light-emitting molecule such as 4CzIPN as a photocatalyst, this reaction proceeds smoothly to give dihydroquinolinones in good yields. organic-chemistry.org Another method uses tetralone to mediate a smooth photocyclization of N-arylacrylamides via energy transfer and a 1,3-hydrogen shift. organic-chemistry.org

Rearrangement Reactions: A Fries-like rearrangement of N-arylazetidin-2-ones, promoted by a strong acid like triflic acid, can produce 2,3-dihydro-4(1H)-quinolinones. nih.gov This method allows for the reaction to proceed at room temperature with good product yields. nih.gov

Table 3: Diverse Cyclization and Rearrangement Pathways

| Method | Precursor | Reagents/Conditions | Key Outcome |

|---|---|---|---|

| Radical Cyclization | α-Halo-ortho-alkenyl anilides | Bu₃SnH, Et₃B/air | High yield, excellent transfer of axial chirality. nih.gov |

| Photoredox Cyclization | N-Arylacrylamides | 4CzIPN photocatalyst, visible light | Metal- and additive-free synthesis. organic-chemistry.org |

| Fries-like Rearrangement | N-Arylazetidin-2-ones | Triflic acid | Forms 2,3-dihydro-4(1H)-quinolinones at room temperature. nih.gov |

Targeted Synthesis of 6-Methyl-3,4-dihydroquinolin-2(1H)-one and its Precursors

The synthesis of specifically substituted dihydroquinolinones, such as the 6-methyl analogue, generally relies on incorporating the desired substituent into the starting materials before the ring-forming cyclization step.

Introduction of Methyl Group at C6 Position

The most direct and common strategy for synthesizing this compound is to begin with a precursor that already contains a methyl group at the para-position of an aniline derivative. The cyclization methods described in section 2.1 are then applied.

A typical route mirrors the synthesis of related substituted quinolinones. For example, a synthetic method for 6-hydroxy-3,4-dihydro-2(1H)-quinolinone starts with p-aminophenol. patsnap.comresearchgate.net By analogy, the synthesis of the 6-methyl derivative would commence with p-toluidine (4-methylaniline). The p-toluidine is first reacted with 3-chloropropionyl chloride to form N-(4'-methylphenyl)-3-chloropropionamide. This intermediate is then subjected to an intramolecular Friedel-Crafts cyclization, typically using aluminum chloride (AlCl₃) as the catalyst, to yield the target compound, this compound.

This precursor-based approach ensures that the methyl group is positioned regiospecifically at the C6 position, leveraging the well-established reactivity of substituted anilines in acylation and subsequent cyclization reactions.

Table 4: Precursor-Based Synthesis Strategy for this compound

| Step | Starting Material | Reagent | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | p-Toluidine (4-Methylaniline) | 3-Chloropropionyl chloride | N-(4'-methylphenyl)-3-chloropropionamide | N-Acylation |

Reduction of Nitro Precursors (e.g., 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one)

The reduction of a nitro group on the quinolinone framework is a key transformation for synthesizing amino-substituted derivatives, which serve as versatile intermediates for further functionalization. The conversion of nitroquinolones to the corresponding aminoquinolones is a critical step in the synthesis of various biologically active molecules.

A common precursor used in these synthetic routes is a nitrated version of the quinolinone core. For instance, the nitration of 1-methyl-2-quinolone can lead to the formation of 1-methyl-6-nitro-2-quinolone. mdpi.com This nitro derivative can then be subjected to reduction to yield the corresponding 6-amino compound. While the direct reduction of 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is a plausible synthetic step, literature often details analogous reductions. For example, the electrochemical reduction of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide in acidic aqueous media results in the formation of 5-methyl-6-amino-7-oxo-1,2,4-triazolo[1,5-a]pyrimidine, a six-electron reduction process. mdpi.com Similarly, the reduction of a nitro group in 4-hydroxy-3-nitro-2-quinolone using zinc in acetic acid is a known method to produce the 3-amino derivative. mdpi.com

These reduction reactions are pivotal as the resulting amino group can be further modified, for example, through diazotization followed by hydrolysis to create hydroxylated derivatives. researchgate.net

Table 1: Examples of Reduction Conditions for Nitro-Heterocycles

| Nitro Precursor | Reducing Agent(s) | Product | Reference |

| 4-hydroxy-3-nitro-2-quinolone | Zinc, Acetic Acid | 3-amino-4-hydroxy-2-quinolone | mdpi.com |

| 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide l-arginine | Electrochemical Reduction | 5-methyl-6-amino-7-oxo-1,2,4-triazolo[1,5-a]pyrimidine | mdpi.com |

| 6-nitro-3,4-dihydro-2(1H)quinolinone | Not specified | 6-amino-3,4-dihydro-2(1H)quinolinone | researchgate.net |

Derivatization Strategies for this compound Derivatives

Functionalization at the 6-Position: Amination and Hydroxylation Routes

The 6-position of the dihydroquinolinone ring is a common site for functionalization to modulate the compound's properties.

Amination: The most direct route to introducing an amino group at the 6-position is through the reduction of a 6-nitro precursor, as discussed in section 2.2.2. The resulting 6-amino derivatives are valuable intermediates.

Hydroxylation: A primary method for introducing a hydroxyl group at the 6-position involves a multi-step sequence starting from the corresponding 6-amino derivative. This process typically involves diazotization of the amine with a reagent like sodium nitrite in an acidic medium, followed by hydrolysis of the resulting diazonium salt. This sequence has been successfully applied to synthesize 6-hydroxy-3,4-dihydro-2(1H)quinolinone from 6-amino-3,4-dihydro-2(1H)quinolinone. researchgate.net

N1-Substitution and Modifications of the Lactam Ring

The nitrogen atom (N1) of the lactam ring is a key site for introducing a variety of substituents, which can significantly influence the molecule's chemical and biological characteristics. The β-lactam ring's reactivity and properties are strongly dependent on the substituents at the N-1, C-3, and C-4 positions. nih.gov

N1-Substitution: Alkylation and methylation at the N1 position are common modifications. For example, 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one can be prepared via methylation of the corresponding secondary amine. nih.gov In other quinoline systems, such as methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, methylation can lead to a mixture of N-methylated and O-methylated products, highlighting the competitive nature of alkylation at different nucleophilic sites within the molecule. nih.govmdpi.com Modifications can also include the introduction of more complex side chains to tailor the molecule for specific applications. american.edu

Lactam Ring Modifications: The lactam ring itself, a core component of the quinolinone structure, is a four-membered heterocycle. Its fusion with other rings, as seen in bicyclic β-lactams like penicillins and cephalosporins, is a common strategy in medicinal chemistry to create diverse molecular architectures. nih.gov

Introduction of Heterocyclic Moieties and Complex Side Chains (e.g., triazoles, pyrazoles, thiazolyl)

Attaching heterocyclic moieties such as triazoles, pyrazoles, and thiazoles to the quinolinone scaffold is a widely used strategy to generate novel chemical entities. These heterocycles are known pharmacophores that can impart a range of biological activities. zsmu.edu.ua

The synthesis of such derivatives often involves multi-step reaction sequences. For instance, a precursor molecule can be functionalized with a group that can participate in a cycloaddition reaction, such as an alkyne for a "click chemistry" reaction with an azide to form a 1,2,3-triazole ring. nih.gov Another common approach involves building the heterocyclic ring from a functional group on the quinolinone core. For example, a hydrazinyl derivative of a quinoline can be reacted with various reagents to form pyrazoles and triazoles. nih.gov

The combination of pyrazole and 1,2,4-triazole fragments within a single molecular structure is of particular interest due to the potential for interaction with multiple biological targets. zsmu.edu.ua Synthetic strategies often begin with functionalized quinolones which are then elaborated to include these heterocyclic systems. nih.govnih.gov

Table 2: Synthetic Strategies for Introducing Heterocycles

| Target Heterocycle | Key Reaction Type | Starting Material Example | Reference |

| 1,2,3-Triazole | Cycloaddition ("Click Chemistry") | Alkyne-functionalized pyrazole and aromatic azides | nih.gov |

| Pyrazole | Reaction of a hydrazinyl group with a dicarbonyl | 2-Hydrazinyltetrahydropyrimido[4,5-b]quinolin-4(3H)-one | nih.gov |

| Triazole | Reaction of a hydrazinyl group with CS2 or KSCN | 2-Hydrazinyltetrahydropyrimido[4,5-b]quinolin-4(3H)-one | nih.gov |

| Thiazole | Reaction of pyrazolin-N-thioamides with ketones | Pyrazolin-N-thioamides and ethyl 2-chloro-3-oxobutanoate | mdpi.com |

Chemical Reactivity of this compound Derivatives

Electrophilic and Nucleophilic Substitution Patterns on the Quinolone Ring

The reactivity of the quinolone ring is dictated by the electron distribution and the nature of the existing substituents.

Electrophilic Substitution: The benzene portion of the quinolinone ring is susceptible to electrophilic aromatic substitution. The presence of the activating methyl group and the amide functionality influences the position of attack. Nitration of 1-methyl-2-quinolone, for example, shows a preference for substitution at the 6-position, followed by the 3- and 8-positions. mdpi.com In another example, lithiation of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one at the alpha-position to the carbonyl group (C3) creates a nucleophilic center that can react with a wide range of electrophiles, allowing for substitution at this position. nih.gov

Nucleophilic Substitution: Nucleophilic substitution reactions are common on quinolinone rings that have been activated with a suitable leaving group. For instance, a chloro group at the 4-position of the quinolinone ring is readily displaced by various nucleophiles. mdpi.comresearchgate.net Reactions of 4-chloro-8-methylquinolin-2(1H)-one with nucleophiles like thiourea, hydrazine, sodium azide, and various amines lead to the formation of 4-sulfanyl, 4-hydrazino, 4-azido, and 4-amino derivatives, respectively. mdpi.comresearchgate.net These transformations demonstrate the utility of halogenated quinolinones as precursors for a diverse array of substituted analogues.

Oxidation and Reduction Pathways of Functional Groups

The chemical reactivity of this compound and its analogues is significantly influenced by the lactam functionality and the substituted aromatic ring. These sites are susceptible to a variety of oxidation and reduction reactions, allowing for the introduction of new functional groups and the modification of the core structure.

Reduction Reactions:

The reduction of the dihydroquinolin-2-one scaffold can be directed at either the lactam carbonyl group or the aromatic ring, depending on the choice of reducing agent and reaction conditions.

Reduction of the Lactam Carbonyl: The carbonyl group of the lactam can be reduced to a methylene group (CH₂) to yield the corresponding 6-methyl-1,2,3,4-tetrahydroquinoline. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The general mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org Weaker reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce amides and lactams. libretexts.org

Reduction of the Aromatic Ring (Catalytic Hydrogenation): The aromatic portion of the dihydroquinolinone system can be reduced to the corresponding tetrahydroquinoline derivative. Catalytic transfer hydrogenation has been shown to be an effective method. For instance, the related compound 6-methylquinoline can be completely converted to 6-methyl-1,2,3,4-tetrahydroquinoline using a cobalt-amido cooperative catalyst and H₃N·BH₃ as a hydrogen source. nih.govresearchgate.net This method offers a controlled approach to the saturation of the heterocyclic ring system. nih.govresearchgate.net Similarly, electrocatalytic hydrogenation using water as a hydrogen source over a fluorine-modified cobalt catalyst has been successfully employed for the selective hydrogenation of various quinolines, including those with methyl substituents, to their 1,2,3,4-tetrahydroquinoline counterparts with high yields. nih.gov

The following table summarizes common reduction pathways for functional groups in dihydroquinolin-2-one analogues:

| Starting Material Analogue | Reagent(s) | Functional Group Targeted | Product | Reference |

| Aldehydes/Ketones | NaBH₄ or LiAlH₄ | Carbonyl | Alcohol | libretexts.org |

| Carboxylic Acids/Esters | LiAlH₄ | Carbonyl | Primary Alcohol | libretexts.org |

| 6-Methylquinoline | Co-amido catalyst, H₃N·BH₃ | Aromatic Ring | 6-Methyl-1,2,3,4-tetrahydroquinoline | nih.govresearchgate.net |

| Quinolines | Fluorine-modified Co catalyst, H₂O | Aromatic Ring | 1,2,3,4-Tetrahydroquinolines | nih.gov |

Oxidation Reactions:

Oxidation reactions of this compound can introduce new functionalities or alter the oxidation state of the existing structure. While specific oxidation studies on this compound are not extensively documented in the provided search results, analogous reactions on similar heterocyclic systems provide insights into potential pathways.

Photooxidation: An analogue, 2-(tert-butyl)-3-methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, has been shown to undergo a singlet oxygen ene reaction upon exposure to light and oxygen, leading to the formation of a hydroperoxide derivative. nih.gov This suggests that the allylic positions of the dihydroquinolin-2-one ring system could be susceptible to similar photooxidative transformations.

Oxidation of the Methyl Group: While not directly evidenced in the search results for this specific molecule, the methyl group on the aromatic ring could potentially be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid, a common transformation for alkyl-substituted aromatic compounds.

Regioselective and Stereoselective Transformations

Controlling the regioselectivity and stereoselectivity of reactions involving this compound is crucial for the synthesis of specific isomers and complex molecular architectures.

Regioselective Transformations:

Regioselectivity refers to the preferential reaction at one site over another. In the context of this compound and its analogues, electrophilic substitution on the aromatic ring is a key area where regioselectivity is important.

C6-Alkylation of 1,2,3,4-Tetrahydroquinolines: A solvent-controlled, metal-free regioselective C6-H bond alkylation of 1,2,3,4-tetrahydroquinolines (the reduced form of dihydroquinolin-2-ones) with para-quinone methides has been developed. rsc.org When the reaction is conducted in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), the alkylation occurs specifically at the C6 position of the tetrahydroquinoline ring. rsc.org This demonstrates a high degree of regiocontrol, directing the incoming electrophile to a specific position on the benzene ring.

The regioselectivity of this reaction is attributed to the role of HFIP, which facilitates the 1,6-addition alkylation by forming hydrogen bond clusters with the nitrogen atom of the tetrahydroquinoline, thereby activating the C6 position for electrophilic attack. rsc.org

Stereoselective Transformations:

Stereoselective reactions are those that favor the formation of one stereoisomer over another. The synthesis of enantiomerically pure or enriched dihydroquinolin-2-ones often relies on stereoselective methods.

Stereoselective Radical Cyclizations: A notable method for the stereoselective synthesis of 3,4-dihydroquinolin-2-ones involves the 6-exo-trig radical cyclization of axially chiral α-halo-ortho-alkenyl anilides. nih.gov In this approach, the chirality of the starting material is transferred with high fidelity to the newly formed stereocenter at the C4 position of the dihydroquinolin-2-one ring. nih.gov This method has been shown to produce products with high enantiomeric excess (often >95%). nih.gov

The following table details examples of regioselective and stereoselective transformations in the synthesis of dihydroquinolin-2-one analogues:

| Reaction Type | Substrate Type | Key Reagent/Condition | Selectivity | Product Feature | Reference |

| C-H Alkylation | 1,2,3,4-Tetrahydroquinolines | para-Quinone methides, HFIP | Regioselective | Alkylation at the C6 position | rsc.org |

| Radical Cyclization | Axially chiral α-halo-ortho-alkenyl anilides | Bu₃SnH, Et₃B/air | Stereoselective | High enantiomeric excess at C4 | nih.gov |

Structure Activity Relationship Sar Studies of 6 Methyl 3,4 Dihydroquinolin 2 1h One Analogues

Impact of Substituent Variation on In Vitro Biological Activities

The biological activity of analogues based on the dihydroquinolin-2(1H)-one core can be significantly altered by modifying substituents at various positions. Research has shown that both the nature and position of these substituents play a critical role in determining the potency and selectivity of these compounds.

For instance, studies on 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives, close analogues of the 6-methyl scaffold, have been conducted to evaluate their potential as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors for treating glioblastoma multiforme. mdpi.com The introduction of different functional groups, including those with electron-donating and electron-withdrawing properties, has a pronounced effect on their anticancer activity. mdpi.com A series of 23 novel analogues were synthesized and tested against U87-MG and U138-MG glioblastoma cell lines. mdpi.com Several compounds demonstrated significant antiproliferative effects, with IC50 values markedly lower than the standard chemotherapeutic agent temozolomide. mdpi.com

Specifically, compounds 4m, 4q, 4t, and 4u emerged as the most potent, indicating that specific substitutions are highly favorable for activity against these cancer cell lines. mdpi.com

| Compound | IC50 on U87-MG (µM) | IC50 on U138-MG (µM) |

|---|---|---|

| 4m | 4.20 | Not Specified |

| 4q | 8.00 | Not Specified |

| 4t | 10.48 | Not Specified |

| 4u | 7.96 | Not Specified |

| Temozolomide (Reference) | 92.90 | 93.09 |

Similarly, modifications of the 6-methylquinolin-2(1H)-one core have been explored for other therapeutic targets. In the development of cardiotonic agents, a series of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives were synthesized and evaluated as selective phosphodiesterase 3 (PDE3) inhibitors. researchgate.net The strategic design was based on the structure of cilostamide, a known selective PDE3 inhibitor. researchgate.net Among the synthesized compounds, compound 4j, featuring a 4-(4-methylpiperazine-1-yl)-4-oxobutoxy side chain at the 6-position, showed a promising pharmacological profile. It exhibited potent PDE3 inhibitory activity with an IC50 of 0.20 µM and demonstrated selectivity in increasing the force of cardiac contraction over the frequency rate. researchgate.net

Further illustrating the impact of substituent variation, SAR studies on derivatives of 4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, which contains the 6-methylquinolinone moiety, revealed potent anticancer activity. nih.gov Reactions of this precursor with various carbon nucleophiles yielded novel heterocyclic compounds. Specifically, compounds 2, 3, and 4 showed significant efficacy against the HepG-2 liver cancer cell line, with IC50 values comparable to the reference drug cisplatin. nih.gov

| Compound | IC50 (µM) |

|---|---|

| 2 | 17.78 |

| 3 | 8.79 |

| 4 | 10.11 |

| Cisplatin (Reference) | Not Specified (Stated as comparable) |

These examples underscore the principle that modifying substituents on the 6-methyl-3,4-dihydroquinolin-2(1H)-one scaffold is a powerful strategy for fine-tuning biological activity and developing compounds with desired therapeutic properties.

Identification of Key Pharmacophoric Elements within the this compound Scaffold for Target Interaction

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying these key elements within the this compound scaffold is vital for designing new, more potent, and selective molecules.

The core dihydroquinolin-2(1H)-one structure itself represents a fundamental pharmacophoric element, providing a rigid framework that correctly orients substituents for interaction with a biological target. The lactam group (the cyclic amide within the quinolinone ring) is a significant feature, often participating in hydrogen bonding with amino acid residues in the target protein's active site.

In the context of VEGFR2 inhibitors, molecular docking studies of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one analogues have confirmed strong interactions between the compounds and the VEGFR2 kinase binding pocket. mdpi.com This suggests that the quinolinone nucleus acts as a crucial anchor. The specific substitutions that led to the most active compounds (4m, 4q, 4t, and 4u) highlight additional pharmacophoric requirements, likely involving hydrophobic and hydrogen-bonding interactions that complement the topology of the VEGFR2 active site. mdpi.com

The methyl group at the 6-position can also be a key pharmacophoric element. It can engage in van der Waals or hydrophobic interactions within a specific pocket of the target protein, thereby enhancing binding affinity and selectivity. Its presence influences the electronic properties of the aromatic ring, which can, in turn, affect the binding characteristics of the entire molecule.

The diverse biological activities achieved by modifying substituents at various positions (e.g., at the 4- and 6-positions) indicate that these positions are critical for defining the molecule's interaction profile. For the PDE3 inhibitor 4j, the extended side chain at the 6-position, terminating in a methylpiperazine group, is clearly a primary pharmacophoric feature responsible for its potent and selective activity. researchgate.net This chain likely extends into a specific sub-pocket of the PDE3 enzyme.

Molecular Mechanisms and Biological Target Identification of 6 Methyl 3,4 Dihydroquinolin 2 1h One Derivatives in Vitro Focus

Enzyme Inhibition Profiles in In Vitro Systems

Derivatives of 6-methyl-3,4-dihydroquinolin-2(1H)-one have been investigated for their ability to interact with and inhibit various enzyme systems in vitro. These interactions are fundamental to their potential pharmacological activities and are explored through targeted enzymatic assays. The core structure serves as a scaffold for chemical modifications that modulate potency and selectivity against specific enzyme targets.

While direct studies on this compound are limited, research on structurally related 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives provides significant insight into the potential for this chemical class to act as carbonic anhydrase (CA) inhibitors. In vitro assays against four human (h) carbonic anhydrase isoforms—hCA I, hCA II, hCA IV, and hCA IX—have been conducted.

These studies revealed that derivatives of the dihydroquinolinone scaffold are generally weak inhibitors of the cytosolic isoforms hCA I and hCA II. Conversely, the tumor-associated transmembrane isoform, hCA IX, was the most susceptible to inhibition by these compounds, with inhibition constants (Kᵢ) in the nanomolar to low micromolar range. Notably, the membrane-anchored isoform hCA IV was not inhibited by this class of compounds. This isoform-selective inhibition profile suggests that the dihydroquinolinone core could be a valuable starting point for developing targeted inhibitors, particularly for hCA IX, which is a key target in cancer therapy.

| Compound Type | hCA I Inhibition | hCA II Inhibition | hCA IV Inhibition | hCA IX Inhibition (Kᵢ) |

|---|---|---|---|---|

| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | Weak Inhibition | Weak Inhibition | No Inhibition | 243.6 nM - 2785.6 nM |

Quinolinone derivatives have been identified as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical enzyme in angiogenesis. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) demonstrate that certain quinolinone compounds can suppress angiogenesis by directly blocking the VEGF-induced VEGFR2 signaling pathway. nih.gov

The mechanism involves the direct binding of these derivatives to VEGFR2, which in turn inhibits the receptor's autophosphorylation and activation. nih.gov This blockage prevents the downstream signaling cascade essential for endothelial cell function. Specifically, the inhibition of VEGFR2 leads to the suppression of several key angiogenic pathways, including PI3K/Akt, ERK1/2/p38 MAPK, and FAK signaling. nih.gov The functional consequences of this enzymatic inhibition, observed in vitro, include a significant reduction in VEGF-induced HUVEC proliferation, migration, and invasion. nih.gov

| Compound | Target | Cell Line | IC₅₀ (48h) |

|---|---|---|---|

| Quinolinone Derivative 4 | VEGF-induced proliferation | HUVEC | 84.8 µM |

| Quinolinone Derivative 5 | VEGF-induced proliferation | HUVEC | 58.1 µM |

A specific derivative containing the this compound core, known as DQP-1105, has been identified as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov In vitro electrophysiological recordings from Xenopus laevis oocytes expressing various recombinant NMDA receptor subunits have elucidated its specific mechanism and selectivity.

DQP-1105 demonstrates significant selectivity for NMDA receptors containing the GluN2C and GluN2D subunits, with IC₅₀ values that are over 50-fold lower than those for receptors containing GluN2A or GluN2B subunits. nih.gov The mechanism of action is noncompetitive, as the inhibition by DQP-1105 cannot be overcome by increasing the concentrations of the co-agonists glutamate (B1630785) or glycine. nih.gov Furthermore, the inhibition is voltage-independent, suggesting the binding site is distinct from the channel pore. nih.govresearchgate.net This profile indicates that DQP-1105 acts as a negative allosteric modulator, binding to a novel site located in the lower, membrane-proximal portion of the agonist-binding domain to exert its inhibitory effect. nih.gov

| Receptor Subunit Composition | IC₅₀ | Selectivity vs. GluN2A/B |

|---|---|---|

| GluN1/GluN2C | 7.0 µM | >50-fold |

| GluN1/GluN2D | 2.7 µM | >50-fold |

| GluN1/GluN2A | >100 µM | - |

| GluN1/GluN2B | >100 µM | - |

Beyond the well-characterized targets, derivatives of the dihydroquinolinone scaffold have shown inhibitory activity against other enzymes in in vitro settings. For instance, certain 3,4-dihydroquinolin-2(1H)-one derivatives have been found to exhibit potent inhibition of neuronal nitric oxide synthase (nNOS), an enzyme involved in neurotransmission. nih.gov

Additionally, related quinolinone structures have demonstrated activity against phosphodiesterase 3 (PDE3), an enzyme critical for regulating cardiac contractility. A 6-hydroxy-4-methylquinolin-2(1H)-one derivative, 4j, was identified as a potent inhibitor of PDE3 with an IC₅₀ value of 0.20 µM. rsc.org While not directly involving the this compound core, this finding highlights the broader potential of the quinolinone scaffold to target various enzyme families. There is also evidence that related heterocyclic compounds, such as quinazolinones, can inhibit enzymes like α-amylase, suggesting another potential area of investigation for quinolinone derivatives. researchgate.net

Receptor Ligand Interactions and Modulation in In Vitro Models

The this compound scaffold is a key component of molecules designed to interact with G-protein-coupled receptors (GPCRs). In vitro binding and functional assays are crucial for determining the affinity, selectivity, and functional effects (agonist, antagonist, or partial agonist) of these derivatives at specific receptor subtypes.

Derivatives of 3,4-dihydroquinolin-2(1H)-one are recognized for their interaction with dopamine (B1211576) receptors, particularly the D₂ and D₃ subtypes. This scaffold is a core structural element of the atypical antipsychotic aripiprazole, which acts as a D₂ partial agonist. In vitro evaluations of novel 3,4-dihydroquinolin-2(1H)-one derivatives have confirmed their affinity for the dopamine D₂ receptor (D₂R).

In a study designing potential D₂R modulators, a series of new 3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and evaluated for their binding affinity. One compound in particular, designated 5e, was identified as having the highest affinity for the D₂R among the newly synthesized compounds. The development of ligands with high affinity and selectivity for D₂ versus D₃ receptors is a significant goal in medicinal chemistry, as distinct subtype activities are linked to different therapeutic outcomes and side-effect profiles. While detailed agonist/antagonist profiles for many novel 6-methyl derivatives are still under investigation, the foundational in vitro binding studies confirm that the dihydroquinolinone core effectively targets the D₂-like family of dopamine receptors. nih.gov

Sigma-1 Receptor Ligand Interactions

The sigma-1 receptor, a chaperone protein primarily located at the endoplasmic reticulum, is a target for various synthetic and endogenous ligands. sigmaaldrich.com Research into the interaction of dihydroquinolinone derivatives with sigma receptors has revealed that related structures can exhibit binding affinity. For instance, a dihydroisoquinolin-2(1H)-one derivative, CM398, has been shown to be a highly selective sigma-2 receptor ligand, with a significantly lower affinity for the sigma-1 receptor. nih.govresearchgate.netsci-hub.se This highlights the potential for this class of compounds to interact with sigma receptors, although specific binding data for this compound derivatives at the sigma-1 receptor is not extensively documented in the reviewed literature. The structural characteristics of sigma receptor ligands often include a nitrogen atom, which is present in the dihydroquinolinone scaffold, suggesting a potential for interaction. sigmaaldrich.com

GABA-A Receptor Binding Affinities

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system and a target for various therapeutic agents. nih.gov The potential for quinoline (B57606) derivatives to modulate GABA-A receptor activity has been explored. One study on an aminoquinoline derivative, DCUK-OEt, demonstrated micromolar binding affinity for brain GABA-A receptors and functioned as a positive allosteric modulator of GABA currents at specific subunit compositions (α1β2γ2, α1β3γ2, α5β3γ2, and α1β3δ). researchgate.net This modulation was not blocked by the classical benzodiazepine (B76468) antagonist flumazenil, suggesting a distinct binding site or mechanism of action. researchgate.net While this indicates that the broader class of quinoline derivatives can interact with GABA-A receptors, specific binding affinities (such as Ki values) for this compound derivatives are not detailed in the available research. Flavonoid derivatives, which share some structural similarities with quinolinones, have also been shown to interact with the benzodiazepine binding site of the GABA-A receptor, with some exhibiting selectivity for certain α subunits. nih.govmdpi.com

Cellular Pathway Modulation and Biological Process Interference (In Vitro)

Cell Cycle Progression and Apoptotic Pathway Modulation in Cancer Cell Lines

Derivatives of the quinolin-2(1H)-one and tetrahydroquinolinone core structures have demonstrated significant effects on the cell cycle and apoptotic pathways in various cancer cell lines. These compounds have been shown to induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis through both intrinsic and extrinsic pathways. nih.govnih.govnih.gov

One study on 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives found that a lead compound induced G2/M phase cell cycle arrest and apoptosis in HL-60 and H460 cancer cells. nih.govnih.gov This was confirmed by morphological changes characteristic of apoptosis, such as chromatin condensation, and the activation of caspase-3. nih.govnih.gov Similarly, a series of novel 8-phenyltetrahydroquinolinone derivatives was found to cause cell cycle arrest at the G2/M phase and induce apoptotic cell death through both intrinsic and extrinsic pathways in colon and lung cancer cell lines. nih.gov The induction of apoptosis was evidenced by the activation of effector caspases-3 and -7. nih.gov Another study on tetrahydroquinoline derivatives in glioblastoma cells also demonstrated the induction of apoptosis through the activation of caspase-3/7. tuni.fi

The table below summarizes the observed effects of representative dihydroquinolinone derivatives on cancer cell lines.

| Derivative Class | Cell Line(s) | Effect on Cell Cycle | Apoptotic Pathway | Key Markers |

| 6,7-methylenedioxy-4-phenylquinolin-2(1H)-ones | HL-60, H460 | G2/M Arrest | Intrinsic/Extrinsic | Caspase-3 activation, Chromatin condensation |

| 8-phenyltetrahydroquinolinones | HTC-116, A549 | G2/M Arrest | Intrinsic/Extrinsic | Caspase-3/7 activation |

| 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenols | SNB19, LN229 | - | Intrinsic | Caspase-3/7 activation |

Angiogenesis Inhibition Mechanisms in Preclinical Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibitory potential of quinolinone derivatives on this process has been investigated in in vitro models. Studies have shown that certain 2-aryl-3-bromoquinolin-4(1H)-one derivatives can reduce the proliferation of endothelial cells, a key step in angiogenesis. researchgate.net In an ex vivo rat aortic ring assay, these compounds demonstrated an inhibitory effect on neovessel growth. researchgate.net While these findings point to the anti-angiogenic potential of the broader quinolinone class, specific mechanistic studies on this compound derivatives in preclinical models such as Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assays are not extensively covered in the reviewed literature.

Modulation of Multidrug Resistance Transporters (e.g., ABCB1)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1). nih.gov The ability of certain compounds to modulate the function of these transporters is an area of active research. While the direct modulation of ABCB1 by this compound derivatives is not specifically detailed in the provided search results, a study on a phenethylisoquinoline alkaloid, a related heterocyclic compound, demonstrated its ability to reverse ABCB1-mediated MDR. nih.gov This compound was found to stimulate the ATPase activity of ABCB1, indicating a direct interaction with the transporter. nih.gov Another study showed that tetrahydrocurcumin, which has a different chemical structure, can also inhibit the function of P-gp (ABCB1). nih.gov These findings suggest that it is plausible for small molecules like quinolinone derivatives to interact with and modulate the function of ABC transporters, though specific evidence for the this compound scaffold is needed.

Interference with Specific Cellular Processes

The in vitro studies on this compound and its related derivatives indicate interference with several key cellular processes, primarily in the context of cancer cell biology. The most prominent of these is the disruption of the normal cell division cycle. By inducing a G2/M phase arrest, these compounds prevent cancer cells from progressing through mitosis, ultimately leading to a halt in proliferation. nih.govnih.govnih.gov

Furthermore, these derivatives actively interfere with cell survival pathways by inducing apoptosis. nih.govnih.govtuni.fi The activation of caspase cascades, including the initiator caspase-9 and the executioner caspases-3 and -7, demonstrates a commitment to programmed cell death. nih.govmdpi.com This interference with the delicate balance between cell survival and cell death is a cornerstone of their potential anticancer effects. The observed morphological changes, such as chromatin condensation and nuclear fragmentation, are classic hallmarks of the execution phase of apoptosis. nih.gov

Computational Chemistry and Molecular Modeling of 6 Methyl 3,4 Dihydroquinolin 2 1h One and Its Derivatives

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecular properties at the electronic level. For 6-methyl-3,4-dihydroquinolin-2(1H)-one and its analogs, these methods elucidate the relationships between molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Applications to Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and electronic properties of organic compounds. nih.govrsc.org For quinolinone derivatives, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. ekb.egnih.govresearchgate.net

The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. bhu.ac.in These theoretical parameters for the quinolinone scaffold generally show good agreement with experimental data from X-ray crystallography where available. researchgate.net This validation provides confidence in the computed electronic properties. Studies on related quinoline (B57606) structures have successfully used DFT to predict these parameters, confirming the planarity and geometric features of the heterocyclic ring system. ekb.egnih.gov

Table 1: Representative Calculated Geometrical Parameters for a Quinolinone-based Scaffold This table displays typical bond lengths and angles for a quinolinone derivative scaffold, calculated using DFT/B3LYP methods, as found in related literature. The exact values for this compound may vary.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | ~1.23 Å |

| C-N | ~1.38 Å | |

| C-C (aromatic) | ~1.39 - 1.42 Å | |

| C-C (aliphatic) | ~1.52 Å | |

| **Bond Angles (°) ** | C-N-C | ~118° |

| N-C=O | ~121° | |

| C-C-C (aromatic) | ~119° - 121° |

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ekb.egresearchgate.net These descriptors are derived using Koopman's theorem approximations (I ≈ -EHOMO and A ≈ -ELUMO) and provide a quantitative framework for comparing the reactivity of different derivatives. researchgate.net

Ionization Potential (I) : The energy required to remove an electron (I = -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (A = -ELUMO).

Chemical Hardness (η) : Measures resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). Softer molecules are more reactive. nih.gov

Electronegativity (χ) : The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ) : The escaping tendency of electrons (μ = -χ).

Electrophilicity Index (ω) : Measures the energy lowering of a system when it accepts electrons (ω = μ² / 2η). scielo.org.mx

Studies on pyrazolyl quinolinone and other quinoline derivatives have shown that substituents can significantly alter these parameters, thereby tuning the molecule's reactivity and stability. nih.govekb.eg For instance, a derivative with a small energy gap and high softness is predicted to be more reactive. nih.gov

Table 2: Example FMO Energies and Global Reactivity Descriptors for Quinolinone Derivatives (in eV) Data presented are representative values for substituted quinolinone derivatives based on DFT/B3LYP/6-311++G(d,p) calculations from scientific literature. ekb.egnih.gov

| Compound | EHOMO | ELUMO | ΔE (Gap) | Hardness (η) | Softness (S) | Electrophilicity (ω) |

| Derivative A | -6.02 | -2.15 | 3.87 | 1.94 | 0.52 | 4.41 |

| Derivative B | -5.89 | -2.90 | 2.99 | 1.50 | 0.67 | 6.56 |

| Derivative C | -6.21 | -2.22 | 3.99 | 2.00 | 0.50 | 4.44 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color-coded scheme to represent different potential values. wolfram.com

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential, respectively. researchgate.net

For a molecule like this compound, the MEP map would predictably show a region of high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, identifying it as a primary site for electrophilic attack or hydrogen bond acceptance. ekb.eg The area around the N-H proton would exhibit a positive potential (blue), marking it as a site for nucleophilic attack or hydrogen bond donation. The aromatic ring generally displays a mixed potential, with the π-electron cloud being a site of slight negative potential. Such analyses are crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. researchgate.netmdpi.com For this compound and its derivatives, docking studies can identify potential biological targets and characterize the key intermolecular interactions that stabilize the ligand-receptor complex. nih.gov

Binding Site Analysis and Interaction Fingerprints with Biological Targets

Following a docking simulation, the resulting poses of the ligand within the receptor's binding site are analyzed to understand the nature of the interaction. This involves identifying specific amino acid residues that engage with the ligand and the types of non-covalent forces involved, such as:

Hydrogen Bonds: Crucial for specificity, often involving the carbonyl oxygen and N-H group of the quinolinone core.

Hydrophobic Interactions: Involving the methyl group and the aromatic and aliphatic portions of the quinoline ring with nonpolar residues of the protein.

π-π Stacking: Interactions between the aromatic ring of the quinolinone and aromatic residues like phenylalanine, tyrosine, or tryptophan.

van der Waals Forces: General attractive or repulsive forces between the ligand and protein atoms.

Studies on quinolinone derivatives have identified their binding modes with various targets. For example, docking simulations of related compounds into the active site of Human Topoisomerase IIβ revealed key hydrogen bonds and hydrophobic interactions that contribute to their inhibitory activity. nih.gov Similarly, other quinoline derivatives have been docked against targets like protein kinases and HIV reverse transcriptase, with the analysis consistently highlighting the importance of the core scaffold in anchoring the molecule within the active site. nih.govresearchgate.net This detailed analysis provides a structural basis for the molecule's biological activity and guides further optimization. researchgate.net

Table 3: Common Interactions of Quinolinone Derivatives with Biological Targets This table summarizes typical binding interactions observed in molecular docking studies of quinolinone-based compounds with various protein targets. nih.govnih.govnih.gov

| Interaction Type | Ligand Moiety Involved | Interacting Amino Acid Residues (Examples) |

| Hydrogen Bond | Carbonyl Oxygen (Acceptor) | Lysine, Arginine, Serine |

| N-H Group (Donor) | Aspartate, Glutamate (B1630785), Asparagine | |

| Hydrophobic | Methyl Group, Benzene Ring | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan |

Prediction of Binding Affinity and Scoring Functions

A critical component of molecular docking is the scoring function, which is a mathematical algorithm used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each predicted ligand pose. researchgate.netwikipedia.org A more negative score typically indicates a more favorable binding interaction. semanticscholar.org Scoring functions are essential for ranking different ligands in virtual screening campaigns and for prioritizing the most promising poses for further analysis. frontiersin.orgnih.gov

There are three main classes of scoring functions: researchgate.netnih.gov

Force-Field-Based: These functions use classical molecular mechanics force fields to calculate the sum of van der Waals and electrostatic interaction energies between the protein and the ligand.

Empirical: These functions are derived from fitting to experimental binding data. They use weighted terms for different types of interactions like hydrogen bonds, hydrophobic contacts, and rotational entropy loss.

Knowledge-Based: These functions derive statistical potentials from analyzing the frequency of atom-pair contacts in large databases of experimentally determined protein-ligand complexes.

The binding affinities predicted by docking for quinoline derivatives against various targets can range widely, depending on the specific derivative and the target protein. For instance, docking scores for quinoline derivatives against HIV reverse transcriptase have been reported in the range of -8 to -11 kcal/mol, indicating strong binding potential. nih.gov Similarly, studies on thiopyrano[2,3-b]quinoline derivatives reported binding affinities between -5.3 and -6.1 Kcal/mol against the CB1a protein. nih.govsemanticscholar.org These predicted affinities provide a quantitative measure to compare different compounds and guide the selection of candidates for experimental testing.

Table 4: Example Docking Scores for Quinoline-Based Ligands Against Various Protein Targets This table provides representative binding affinity scores from the literature to illustrate the output of molecular docking simulations for this class of compounds. nih.govnih.gov

| Ligand Class | Protein Target | Scoring Function | Predicted Binding Affinity (kcal/mol) |

| Quinoline-pyrimidine hybrid | HIV Reverse Transcriptase | AutoDock Vina | -10.67 |

| Elvitegravir (standard) | HIV Reverse Transcriptase | AutoDock Vina | -8.57 |

| Thiopyranoquinoline deriv. | CB1a Protein | AutoDock Vina | -6.1 |

| Quinoline-based inhibitor | Serine/Threonine Kinase | AutoDock | -7.9 |

Rational Design Principles Derived from Docking Studies

Molecular docking serves as a foundational tool in the rational design of novel derivatives of this compound. This computational technique predicts the preferred orientation of a molecule when bound to a specific target protein, enabling the design of new compounds with enhanced affinity and selectivity. nih.govduke.edu Docking studies on analogous quinolinone scaffolds have revealed key structural features and intermolecular interactions that govern their biological activity, providing a blueprint for modification.

The primary principle derived from these studies is the strategic modification of the quinolinone core to optimize interactions within the receptor's binding pocket. Docking simulations identify crucial amino acid residues that can form hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand. researchgate.net For instance, in studies involving phosphodiesterase 3 (PDE3) inhibitors, the quinolinone ring system often anchors the molecule in the active site, while modifications at various positions are explored to engage with specific sub-pockets of the enzyme. researchgate.netnih.gov

Key design principles include:

Substitution on the Quinolinone Ring: Introducing functional groups at positions such as the 6-position (where the methyl group is located in the parent compound) can lead to new interactions. For example, adding a hydroxyl group could introduce a hydrogen bond donor/acceptor, while extending a chain from this position can reach deeper into the binding pocket. researchgate.net

Exploitation of Hydrophobic Pockets: The methyl group at the 6-position contributes to hydrophobic interactions. Docking studies can guide the addition of other nonpolar groups to the scaffold to better fit into hydrophobic regions of the active site, thereby increasing binding affinity. nih.gov

Formation of Hydrogen Bonds: The carbonyl oxygen and the N-H group of the dihydroquinolinone ring are key hydrogen bond acceptors and donors. Rational design focuses on orienting these groups towards complementary residues in the protein. Modifications that enhance the strength or number of these hydrogen bonds are prioritized. mdpi.com

Modulation of Physicochemical Properties: Docking can be used in conjunction with quantitative structure-activity relationship (QSAR) models to guide modifications that improve not only binding but also drug-like properties such as solubility and membrane permeability. nih.gov

These principles, derived from static "snapshot" models provided by docking, allow for the targeted synthesis of derivatives with a higher probability of success, moving beyond trial-and-error approaches. researchgate.net

Table 1: Rational Design Strategies Based on Docking Insights

| Design Principle | Target Interaction | Example Modification on Quinolinone Scaffold | Predicted Outcome |

| Hydrogen Bond Optimization | Formation of new or stronger H-bonds with key residues (e.g., Asp, Arg, Leu). mdpi.com | Introduction of hydroxyl or amide groups at various positions. | Enhanced binding affinity and selectivity. |

| Hydrophobic Pocket Filling | van der Waals and hydrophobic interactions with nonpolar residues. nih.gov | Addition of alkyl or aryl side chains. | Increased ligand potency. |

| π-π Stacking Enhancement | Interaction with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr). researchgate.net | Introduction of additional aromatic rings to the scaffold. | Improved binding stability. |

| Salt Bridge Formation | Ionic interaction with charged residues (e.g., Asp, Glu, Lys). | Addition of acidic or basic functional groups. | Stronger and more specific ligand-receptor binding. |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static view of ligand binding, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the complex interplay of motions and forces that govern the interaction between a ligand and its receptor over time. nih.govnih.gov For derivatives of this compound, MD simulations are crucial for assessing the stability of the docked pose, understanding the conformational changes in both the ligand and the protein upon binding, and calculating binding free energies more accurately. nih.govscirp.org These simulations model the atomic-level movements, providing insights into the kinetic aspects of drug binding. nih.gov

MD simulations begin with the docked complex and simulate its behavior in a solvated, physiological environment (typically at 300 K and 1 atm). nih.gov By tracking the trajectories of all atoms over a set period (often nanoseconds to microseconds), researchers can observe how the ligand-receptor complex behaves, adapts, and maintains its key interactions. nih.gov This provides a more realistic and rigorous evaluation of a potential drug candidate's binding mode than static docking alone.

Exploration of Ligand-Receptor Complex Stability

A primary application of MD simulations is to validate the stability of the binding pose predicted by docking. mdpi.com The stability of the this compound derivative within the protein's active site is commonly evaluated by monitoring several parameters over the course of the simulation, with the Root Mean Square Deviation (RMSD) being a key metric. scirp.org

The RMSD of the ligand's heavy atoms and the protein's backbone atoms are calculated relative to their initial positions. A complex is generally considered stable if the RMSD values reach a plateau and exhibit minimal fluctuations throughout the simulation. mdpi.com A large deviation in the ligand's RMSD might indicate that the initial docked pose is unstable and the ligand is shifting to a different, more favorable conformation or even dissociating from the binding site. scirp.org In contrast, a stable RMSD suggests that the predicted binding mode is maintained over time. nih.gov

Table 2: Hypothetical RMSD Data for Quinolinone Derivatives in a Target Protein

| Compound | Simulation Time (ns) | Average Ligand RMSD (Å) | Average Protein Backbone RMSD (Å) | Stability Interpretation |

| Derivative A | 100 | 1.5 ± 0.3 | 2.1 ± 0.4 | High stability, binding pose maintained. |

| Derivative B | 100 | 4.8 ± 1.2 | 2.3 ± 0.5 | Low stability, ligand is mobile in the pocket. |

| Derivative C | 100 | 2.0 ± 0.5 | 3.5 ± 0.8 | Stable ligand binding, but induces protein conformational changes. |

Characterization of Dynamic Binding Modes

Static docking models often fail to capture the inherent flexibility of both the ligand and the protein. duke.edu MD simulations excel at characterizing the dynamic nature of these interactions, showing how binding modes can evolve. mdpi.comnih.gov For derivatives of this compound, this involves analyzing the trajectory to understand the persistence of key interactions and the exploration of different conformational substates.

Analysis of the simulation can reveal:

Conformational Flexibility: MD simulations show how the ligand and protein side chains adapt to each other. Side chains in the binding pocket may rotate to better accommodate the ligand, an effect known as "induced fit" that is not always captured by rigid docking protocols. duke.edu

Water-Mediated Interactions: Simulations explicitly model water molecules, which can play a crucial role in mediating interactions between the ligand and the protein, forming water-bridges that stabilize the complex.

By clustering the conformations sampled during the simulation, researchers can identify the most representative binding poses and their relative populations. mdpi.com This dynamic view provides a deeper understanding of the molecular recognition process, guiding further optimization of the this compound scaffold to create more effective and specific ligands.

Preclinical in Vitro Biological Evaluation of 6 Methyl 3,4 Dihydroquinolin 2 1h One Analogues

Antineoplastic Activity in Various Cancer Cell Lines

The evaluation of a compound's ability to inhibit or kill cancer cells is a critical step in the development of new oncological therapies. Analogues of 6-methyl-3,4-dihydroquinolin-2(1H)-one have been investigated for their cytotoxic effects against a range of human cancer cell lines, with notable activity observed in specific types of malignancies.

Glioblastoma (GBM) Cell Viability Studies (e.g., U87-MG, U138-MG)

Glioblastoma multiforme is an aggressive and challenging-to-treat brain tumor. researchgate.net In a study evaluating a series of novel 3,4-dihydroquinolin-2(1H)-one analogues, several compounds demonstrated significant antiproliferative effects against the human glioblastoma cell lines U87-MG and U138-MG. researchgate.net The efficacy of these compounds was found to be markedly higher than that of temozolomide, a standard chemotherapeutic agent for glioblastoma. researchgate.net

Among the tested analogues, compounds 4m , 4q , 4t , and 4u were particularly effective. researchgate.net On the U138-MG cell line, compounds 4m , 4q , and 4g showed excellent results, while compounds 4t , 4u , and 4v exhibited the highest antiproliferative activity on the U87-MG cell line. researchgate.net

Hepatic Carcinoma (HepG-2) and Other Solid Tumor Cell Lines (e.g., MCF-7, Panc-1)

Research into the broader anticancer activity of this class of compounds has included evaluations against various solid tumor cell lines. While specific data for this compound analogues against HepG-2 and MCF-7 cell lines is limited in the direct search results, related quinolinone structures have shown activity. For instance, a series of tetrahydroquinolin-2(1H)-one derivatives were designed and evaluated for their potential against pancreatic cancer. icm.edu.pl

In a study focused on the highly metastatic human pancreatic cancer cell line Panc-1, a derivative designated as 11k showed the most potent inhibitory activity under nutrient-deprived conditions. icm.edu.pl

Murine Melanoma (B16F10) and Hematological Malignancy Models (e.g., HL-60, K-562)

The evaluation of anticancer agents often includes models of melanoma and hematological cancers. Currently, specific preclinical data on the activity of this compound analogues against the murine melanoma cell line B16F10 and the hematological malignancy cell lines HL-60 and K-562 is not available in the provided search results. Further research is required to determine the potential efficacy of this specific class of compounds against these cancer types.

Quantitative Assessment of Cytotoxicity (IC50 values)

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic activities of several 3,4-dihydroquinolin-2(1H)-one analogues against glioblastoma and pancreatic cancer cell lines have been quantified.

For glioblastoma cell lines, the IC50 values of the most effective compounds were significantly lower than that of the standard drug temozolomide. researchgate.net In the context of pancreatic cancer, derivative 11k displayed a potent IC50 value against the Panc-1 cell line. icm.edu.pl

Table 1: Cytotoxicity (IC50) of 3,4-dihydroquinolin-2(1H)-one Analogues in Glioblastoma Cell Lines

| Compound | U87-MG IC50 (µM) | U138-MG IC50 (µM) |

| 4m | - | 4.20 |

| 4q | - | 8.00 |

| 4g | - | 9.20 |

| 4t | 10.66 | - |

| 4u | 7.96 | - |

| 4v | 11.66 | - |

| Temozolomide | 92.90 | 93.09 |

Table 2: Cytotoxicity (IC50) of Tetrahydroquinolin-2(1H)-one Derivative in Pancreatic Cancer Cell Line

| Compound | Panc-1 IC50 (µM) (Nutrient-deprived) |

| 11k | 4.9 |

Antimicrobial Efficacy

In addition to their antineoplastic properties, quinolinone-based structures are known for their antimicrobial activities. The investigation into this compound analogues has also extended to their efficacy against various microbial pathogens.

Antibacterial Spectrum and Potency against Bacterial Strains

A study on a new series of 6-hydroxyquinolinone derivatives, which are closely related to the core structure of interest, demonstrated potent antibacterial and antifungal activity. nih.gov One compound, a novel 4,6-dihydroxyquinolin-2(1H)-one (3 ), was identified as a potent agent against all tested microorganisms, with minimum inhibitory concentration (MIC) values comparable to reference drugs. nih.gov While the specific bacterial strains are not fully detailed in the provided abstract, this finding suggests that the 6-substituted quinolinone scaffold is a promising framework for the development of new antimicrobial agents. nih.gov Further research is needed to fully characterize the antibacterial spectrum and potency of this compound analogues against a comprehensive panel of bacterial strains.

Antifungal Activity against Fungal Strains

While direct studies on the antifungal activity of this compound analogues are limited, research on structurally related quinoline (B57606) and tetrahydroquinoline derivatives provides insights into their potential as antifungal agents.

A study on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives revealed that certain compounds exhibited notable antifungal activity, particularly against dermatophytes. semanticscholar.orgscielo.org.coresearchgate.net For instance, 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline demonstrated significant in vitro activity against Microsporum gypseum, Trichophyton rubrum, and Trichophyton mentagrophytes. semanticscholar.orgscielo.org.coresearchgate.net The structural activity relationship (SAR) studies indicated that the presence of a hydroxyl group on the 4-aryl substituent and the absence of a benzyl (B1604629) group on the nitrogen atom enhanced the antifungal activity. semanticscholar.orgresearchgate.net

Another study on fluorinated quinoline analogs, using Tebufloquin as a lead compound, showed that some of these derivatives exhibited good antifungal activity against various phytopathogenic fungi at a concentration of 50 μg/mL. nih.gov Specifically, compounds with a 4-(tert-butyl)benzoate substitution at the 4-position of the quinoline ring showed promising activity against Sclerotinia sclerotiorum. nih.gov

Although these findings are not on the exact this compound scaffold, the general activity of the broader quinoline class suggests that this chemical family is a promising area for the development of new antifungal agents. Further investigation into the antifungal properties of this compound analogues is warranted to determine their specific spectrum of activity and potency.

Table 1: In Vitro Antifungal Activity of Tetrahydroquinoline Analogues

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline | Microsporum gypseum | 31.25 | semanticscholar.orgscielo.org.co |

| 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline | Trichophyton rubrum | 62.5 | semanticscholar.orgscielo.org.co |

| 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline | Trichophyton mentagrophytes | 62.5 | semanticscholar.orgscielo.org.co |

Antitubercular Evaluation

Analogues of this compound have been investigated for their in vitro activity against Mycobacterium tuberculosis. Research into related scaffolds like dihydroquinazolinones and methylquinolones has shown promising results.

A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their whole-cell antitubercular activity against the H37Rv strain and multidrug-resistant (MDR) strains of M. tuberculosis. eujournal.org Several analogues displayed significant inhibitory activity, with minimum inhibitory concentrations (MIC) ranging from 2 to 128 µg/mL against the H37Rv strain. eujournal.org Notably, compounds with a di-substituted aryl moiety containing halogens at the 2-position of the quinazoline (B50416) scaffold were among the most potent, with MIC values of 2 µg/mL. eujournal.org Another compound featuring an imidazole (B134444) ring at the 2-position also showed significant inhibition against both the susceptible and MDR strains. eujournal.org

Furthermore, a study focused on 1-(cyclopropyl/2,4-difluorophenyl/tert-butyl)-1,4-dihydro-8-methyl-6-nitro-4-oxo-7-(substituted secondary amino)quinoline-3-carboxylic acids reported their in vitro antimycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis. mdpi.com The activity of these compounds was determined using the agar (B569324) dilution method.

These findings highlight the potential of the broader quinolinone and related heterocyclic scaffolds as a source of new antitubercular agents. The structural variations in these analogues, such as substitutions on the aromatic rings, play a crucial role in their antimycobacterial potency.

Table 2: In Vitro Antitubercular Activity of Dihydroquinazolinone Analogues against M. tuberculosis H37Rv

| Compound Type | Key Structural Feature | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| 2,3-dihydroquinazolin-4(1H)-ones | Di-substituted aryl moiety with halogens at position 2 | 2 | eujournal.org |

| 2,3-dihydroquinazolin-4(1H)-ones | Imidazole ring at position 2 | 4 | eujournal.org |

| 2,3-dihydroquinazolin-4(1H)-ones | Various substitutions | 2-128 | eujournal.org |

Anti-inflammatory Response Evaluation in In Vitro Models

The anti-inflammatory potential of quinoline derivatives has been explored in various in vitro models. While direct data on this compound analogues is emerging, studies on related structures provide valuable insights.

Research on quinoline derivatives has demonstrated their ability to modulate inflammatory pathways. For instance, certain quinoline compounds have been shown to reduce the production of nitric oxide (NO) and inhibit the DNA binding of nuclear factor-kappa B (NF-κB) in in vitro inflammatory stimulation models. nih.gov NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

In a study on methyl derivatives of flavanone, another class of heterocyclic compounds, their anti-inflammatory effects were evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.govresearchgate.netresearchgate.net The results indicated that these compounds could inhibit the production of NO and reactive oxygen species (ROS). researchgate.netresearchgate.net Furthermore, they were found to modulate the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in a dose-dependent manner. researchgate.netresearchgate.net